molecular formula C17H13F3O2 B13716546 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin

8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin

Cat. No.: B13716546
M. Wt: 306.28 g/mol
InChI Key: JTQDFUHFWWWJKV-FMIVXFBMSA-N
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Description

8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or epoxides.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trifluoromethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, epoxides, benzyl derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biochemical processes .

Properties

Molecular Formula

C17H13F3O2

Molecular Weight

306.28 g/mol

IUPAC Name

(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-chromen-2-one

InChI

InChI=1S/C17H13F3O2/c18-17(19,20)14-10-15(21)22-16-12(7-4-8-13(14)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2/b12-9+

InChI Key

JTQDFUHFWWWJKV-FMIVXFBMSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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